molecular formula C13H13ClN4O2 B14015330 6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione CAS No. 13784-07-1

6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione

Cat. No.: B14015330
CAS No.: 13784-07-1
M. Wt: 292.72 g/mol
InChI Key: MVGWMMWPCGCRKR-UHFFFAOYSA-N
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Description

6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a dimethyl-pyrimidine core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with 6-amino-1,3-dimethyluracil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Uniqueness

6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

13784-07-1

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

6-amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H13ClN4O2/c1-17-11(15)10(12(19)18(2)13(17)20)16-7-8-3-5-9(14)6-4-8/h3-7H,15H2,1-2H3

InChI Key

MVGWMMWPCGCRKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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